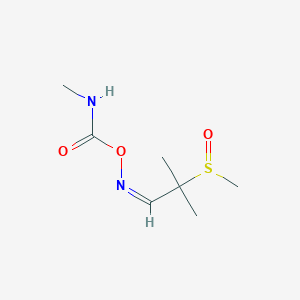
2-Methyl-2-(methylsulfinyl)propanal O-((methylamino)carbonyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(methylsulfinyl)propanal O-((methylamino)carbonyl)oxime involves several steps. One common method starts with the oxidation of aldicarb to form aldicarb sulfoxide . The reaction typically uses oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors . This method allows for better control over reaction parameters and increases the efficiency of the production process . The use of advanced purification techniques ensures the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(methylsulfinyl)propanal O-((methylamino)carbonyl)oxime undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride can be used to convert the sulfoxide group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfone derivatives .
Scientific Research Applications
2-Methyl-2-(methylsulfinyl)propanal O-((methylamino)carbonyl)oxime has several scientific research applications:
Mechanism of Action
The primary mechanism of action of 2-Methyl-2-(methylsulfinyl)propanal O-((methylamino)carbonyl)oxime involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function . By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to paralysis and death in pests . The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the breakdown of acetylcholine .
Comparison with Similar Compounds
Similar Compounds
Aldicarb: A closely related compound with similar pesticidal properties.
Methomyl: Another carbamate insecticide with a similar mechanism of action.
Carbofuran: A carbamate pesticide used for similar applications.
Uniqueness
2-Methyl-2-(methylsulfinyl)propanal O-((methylamino)carbonyl)oxime is unique due to its high potency and effectiveness as a pesticide . Its sulfoxide group also provides distinct chemical properties compared to other carbamate pesticides .
Properties
Molecular Formula |
C7H14N2O3S |
|---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
[(Z)-(2-methyl-2-methylsulfinylpropylidene)amino] N-methylcarbamate |
InChI |
InChI=1S/C7H14N2O3S/c1-7(2,13(4)11)5-9-12-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5- |
InChI Key |
BXPMAGSOWXBZHS-UITAMQMPSA-N |
Isomeric SMILES |
CC(C)(/C=N\OC(=O)NC)S(=O)C |
Canonical SMILES |
CC(C)(C=NOC(=O)NC)S(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


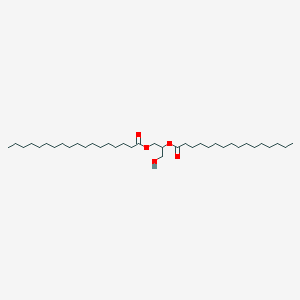
![[(4E,6E,9R,10E,12R,13S,16R,17S)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10788614.png)
![(2R,6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10788615.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10788616.png)
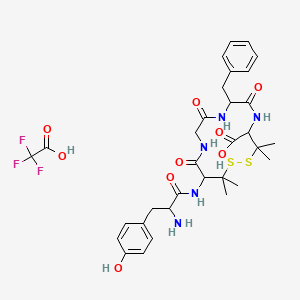
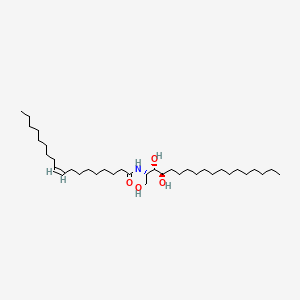
![N-[(2S)-3-amino-2-({3-methyl-N-[(2E,4Z)-8-methyldeca-2,4-dienoyl]-L-alpha-aspartyl}amino)butanoyl]-D-valyl-L-lysyl-3-hydroxy-L-alpha-aspartyl-L-alpha-aspartylglycyl-3-methyl-D-alpha-aspartyl-L-valyl-(4R)-4-methyl-L-proline](/img/structure/B10788644.png)
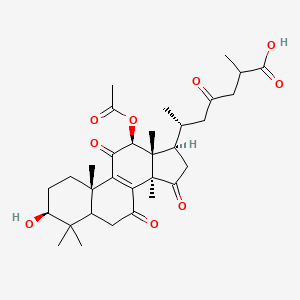
![N-[(4S,7R,10S,13S,16S,22R,25S,29R,30aS)-10-(4-aminobutyl)-22-(1-carboxyethyl)-13-[carboxy(hydroxy)methyl]-16-(carboxymethyl)-7,25-diisopropyl-3,29-dimethyl-1,5,8,11,14,17,20,23,26-nonaoxotriacontahydropyrrolo[2,1-c][1,4,7,10,13,16,19,22,25]nonaazacyclooctacosin-4-yl]-3-methyl-N(2)-[(2E,4Z)-8-methylnona-2,4-dienoyl]-L-alpha-asparagine](/img/structure/B10788654.png)

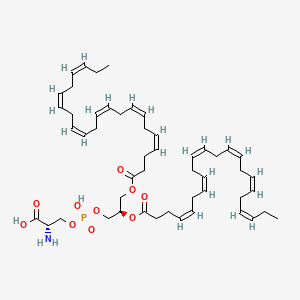
![[(4E,6Z,8S,10E,12S,13R,14S,16S,17R)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10788671.png)

![(2S,3S)-4-[[(3S,6R,12S,15S,18S,21R,24S,28S,30R)-18-(4-aminobutyl)-6-[(1S)-1-carboxyethyl]-15-[carboxy(hydroxy)methyl]-12-(carboxymethyl)-25,30-dimethyl-2,5,8,11,14,17,20,23,27-nonaoxo-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,26-nonazabicyclo[26.3.0]hentriacontan-24-yl]amino]-2-methyl-3-[[(2E,4Z)-8-methylnona-2,4-dienoyl]amino]-4-oxobutanoic acid](/img/structure/B10788681.png)
